Spinetoram J

Description

Propriétés

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENIMGKWNZVDA-RWGFPKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052854 | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187166-40-1 | |

| Record name | 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinetoram (major component) [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spinetoram J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINETORAM J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HRU6LA8S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spinetoram J: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram (B1464634) J is a key active component of the second-generation spinosyn insecticide, Spinetoram. A semi-synthetic derivative of naturally occurring spinosyns produced by the soil bacterium Saccharopolyspora spinosa, Spinetoram J exhibits potent insecticidal activity against a broad spectrum of pests.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals involved in drug development and pest management.

Chemical Structure and Properties

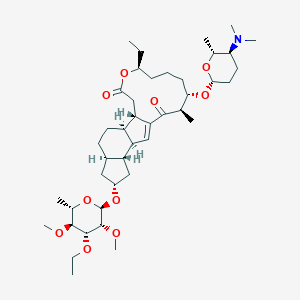

This compound is a complex macrocyclic lactone. Its chemical structure is characterized by a unique tetracyclic ring system, to which two different sugar moieties are attached: forosamine (B98537) and tri-O-methylrhamnose. The IUPAC name for this compound is (1R,2R,5R,7R,9R,10S,14R,15S,19S)-15-[[(2R,5S,6R)-5-(dimethylamino)-6-methyl-2-oxanyl]oxy]-7-[[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyl-2-oxanyl]oxy]-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione.[3]

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value |

| Molecular Formula | C42H69NO10[3] |

| Molecular Weight | 748.0 g/mol [3] |

| CAS Number | 187166-40-1[3] |

| Appearance | Off-white solid[4] |

| Melting Point | 75 °C[2][4] |

| Boiling Point | Decomposes before boiling[5] |

| Water Solubility | 29.0 mg/L (at 20 °C, pH 7)[4][5] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide[6] |

| Vapor Pressure | 5.7 x 10-2 mPa (at 20 °C)[4][5] |

| Log P (Octanol-Water Partition Coefficient) | 5.9[7] |

Mechanism of Action: Targeting the Insect Nervous System

The primary mode of action of this compound is the disruption of neurotransmission in insects. It acts as an allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels crucial for excitatory synaptic transmission in the insect central nervous system.[8][9] Additionally, it has been suggested that this compound may also affect gamma-aminobutyric acid (GABA) receptors.[5]

Signaling Pathway of this compound at the Nicotinic Acetylcholine Receptor

The following diagram illustrates the proposed signaling pathway of this compound at the insect nAChR:

This compound binds to a site on the nAChR that is distinct from the acetylcholine binding site (an allosteric site).[8] This binding potentiates the activity of acetylcholine, leading to prolonged opening of the ion channel. The continuous influx of sodium and calcium ions results in membrane depolarization and uncontrolled nerve impulses, causing hyperexcitation of the neuron. This ultimately leads to paralysis and death of the insect.

Experimental Protocols

The determination of the chemical and biological properties of this compound relies on standardized and rigorous experimental protocols.

Physicochemical Properties Determination

The physicochemical properties of pesticides like this compound are typically determined following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[1][3][4][5][10] These protocols ensure data consistency and reliability for regulatory purposes.

-

Melting Point: OECD Guideline 102.

-

Water Solubility: OECD Guideline 105.

-

Vapor Pressure: OECD Guideline 104.

-

Octanol-Water Partition Coefficient (Log P): OECD Guideline 107 or 117.

Synthesis of this compound

This compound is produced through the semi-synthesis from naturally occurring spinosyns. The general workflow for its synthesis is outlined below.

A detailed experimental protocol for the semi-synthesis of this compound involves multiple steps of protection, glycosylation, and deprotection of the spinosyn A aglycone.[11] An improved, more efficient semi-synthesis has also been developed.[12]

Bioactivity and Toxicological Assays

The insecticidal activity and toxicological profile of this compound are evaluated using a variety of standardized bioassays and toxicological studies, often following OECD guidelines.[2][13][14]

Bioactivity Assay Workflow:

Toxicological Studies:

Toxicological evaluation is essential to determine the safety profile of this compound for non-target organisms and the environment. Key studies include:

-

Acute Oral, Dermal, and Inhalation Toxicity: To assess short-term exposure effects.

-

Chronic Toxicity and Carcinogenicity: To evaluate long-term exposure effects.

-

Genotoxicity: To determine the potential for genetic damage.

-

Reproductive and Developmental Toxicity: To assess effects on reproduction and offspring development.

These studies are conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD test guidelines.[7][15]

Conclusion

This compound is a potent semi-synthetic insecticide with a complex chemical structure and a specific mode of action targeting the insect nervous system. Its efficacy and favorable toxicological profile make it a valuable tool in modern pest management strategies. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its evaluation is crucial for its responsible development and use in agriculture and public health.

References

- 1. oecd.org [oecd.org]

- 2. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]

- 3. search.library.uq.edu.au [search.library.uq.edu.au]

- 4. oecd.org [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irac-online.org [irac-online.org]

- 9. mdpi.com [mdpi.com]

- 10. oecd.org [oecd.org]

- 11. A novel semi-synthesis of spinetoram-J based on the selective hydrolysis of 5,6-dihydro spinosyn A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Semi-synthesis and insecticidal activity of this compound and its D-forosamine replacement analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mesamalaria.org [mesamalaria.org]

- 14. innovationtoimpact.org [innovationtoimpact.org]

- 15. files.chemicalwatch.com [files.chemicalwatch.com]

Spinetoram's Dual-Target Mechanism of Action on Insect Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinetoram (B1464634), a second-generation spinosyn insecticide, exerts its potent insecticidal activity through a dual mechanism of action targeting two critical components of the insect central nervous system: nicotinic acetylcholine (B1216132) receptors (nAChRs) and γ-aminobutyric acid (GABA)-gated chloride channels. This guide provides a detailed technical overview of these interactions, summarizing available quantitative data, outlining key experimental protocols for their study, and visualizing the underlying molecular pathways and experimental workflows. While specific binding affinities and potency values for spinetoram are not widely published, data from its parent compound, spinosad, and related spinosyns provide crucial insights into its mode of action.

Primary Target: Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The principal mechanism of spinetoram's neurotoxicity is the hyperexcitation of insect neurons through its unique interaction with nAChRs. Unlike neonicotinoid insecticides that bind to the orthosteric acetylcholine binding site, spinetoram acts as a positive allosteric modulator, binding to a distinct site on the receptor complex.

The nAChRα6 Subunit: A Key Target

Evidence strongly suggests that the α6 subunit of the insect nAChR is the primary target for spinosyns, including spinetoram.[1][2][3] Studies on Drosophila melanogaster have shown that knockout of the nAChRα6 subunit confers high levels of resistance to both spinosad and spinetoram.[2][3] This indicates that spinosyns may act exclusively on nAChRs containing the α6 subunit, potentially as α6 homomeric pentamers.[1]

Mechanism of Allosteric Modulation

Spinetoram's binding to the allosteric site induces a conformational change in the nAChR, leading to prolonged and persistent activation of the channel. This results in an uncontrolled influx of cations (primarily Na⁺ and Ca²⁺), causing continuous neuronal depolarization. This sustained hyperexcitation leads to involuntary muscle contractions, tremors, and eventual paralysis and death of the insect.[4] Electrophysiological studies on cockroach neurons have demonstrated that spinosyns cause widespread excitation of the central nervous system.[4]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of spinetoram to its receptor targets in insect neuronal membranes.

Objective: To determine the inhibition constant (Ki) of spinetoram for nAChRs or GABA receptors.

Methodology:

-

Membrane Preparation: Homogenize nervous tissue from the target insect and isolate the membrane fraction containing the receptors of interest by centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-imidacloprid for nAChRs or a suitable GABA receptor ligand) and varying concentrations of unlabeled spinetoram.

-

Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of spinetoram to determine the IC₅₀ (the concentration of spinetoram that inhibits 50% of radioligand binding). Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

dot

Conclusion

Spinetoram's efficacy as an insecticide is rooted in its dual-pronged attack on the insect nervous system. Its primary action as a positive allosteric modulator of nAChRs, particularly those containing the α6 subunit, leads to persistent neuronal hyperexcitation. This is complemented by its secondary effect on GABA-gated chloride channels, disrupting inhibitory neurotransmission. While a complete quantitative profile for spinetoram remains to be fully elucidated in public-domain research, the available data on spinosyns, combined with detailed mechanistic studies, provide a robust framework for understanding its potent insecticidal properties. The experimental protocols outlined in this guide offer a foundation for further research into the precise molecular interactions of spinetoram and the development of future pest management strategies.

References

- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR-mediated gene knockout reveals nicotinic acetylcholine receptor (nAChR) subunit α6 as a target of spinosyns in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low doses of the organic insecticide spinosad trigger lysosomal defects, elevated ROS, lipid dysregulation, and neurodegeneration in flies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cotton.org [cotton.org]

The Environmental Fate and Degradation of Spinetoram J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram (B1464634), a second-generation spinosyn insecticide, is a mixture of two structurally related neuroactive compounds: Spinetoram J and Spinetoram L. This compound is the major component and plays a crucial role in the insecticidal activity of the formulation. Understanding the environmental fate and degradation of this key active ingredient is paramount for assessing its environmental impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the degradation of this compound in various environmental compartments, including hydrolysis, photolysis, and metabolism in soil and aquatic systems. The information is compiled from various regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and degradation pathways.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many chemical compounds in the environment. The hydrolytic stability of this compound has been evaluated under various pH conditions, following standardized protocols such as OECD Guideline 111.

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A hydrolysis study for this compound is typically conducted using radiolabeled (e.g., ¹⁴C-labeled) test substance to facilitate tracking of the parent compound and its degradation products.

-

Test System: Sterile aqueous buffer solutions are prepared at pH 5 (e.g., acetate (B1210297) buffer), pH 7 (e.g., TRIS buffer), and pH 9 (e.g., borate (B1201080) buffer)[1].

-

Test Substance Application: A known concentration of radiolabeled this compound is added to the buffer solutions. The concentration is kept below its water solubility limit.

-

Incubation: The test solutions are incubated in the dark at a constant temperature, typically 25°C, for a period of up to 30 days[1]. Dark conditions are maintained to prevent photodegradation.

-

Sampling and Analysis: Aliquots of the test solutions are collected at predetermined intervals. The samples are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the concentration of the parent this compound and any resulting hydrolysis products. Identification of major degradates can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound over time. The degradation kinetics (e.g., first-order kinetics) are determined, and the half-life (DT₅₀) is calculated.

Quantitative Data: Hydrolytic Degradation of this compound

| pH | Temperature (°C) | Half-life (DT₅₀) (days) | Major Degradates | Reference |

| 5 | 25 | Stable | - | [1] |

| 7 | 25 | Stable | - | [1] |

| 9 | 25 | > 30 (slow degradation) | N-demethyl-Spinetoram J (minor) | [1] |

Note: In the study at pH 9, while a minor transformation product (N-demethyl-175-J) was observed at a maximum average concentration of 6.7% of applied radioactivity after 30 days, the parent compound concentration did not decrease below 89% of the applied radiocarbon, indicating relative stability[1].

Photolysis in Water

Photodegradation in water is another significant abiotic process that can influence the persistence of chemical compounds in the aquatic environment. The photolytic behavior of this compound has been investigated under simulated sunlight conditions.

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

-

Test System: A sterile, aqueous buffer solution (e.g., pH 7) is used as the test medium.

-

Test Substance Application: Radiolabeled this compound is dissolved in the buffer solution.

-

Light Source: A light source that simulates natural sunlight, such as a filtered xenon arc lamp, is used for irradiation[2]. The light intensity and spectral distribution are carefully controlled and monitored.

-

Incubation: The test solutions are exposed to the light source in temperature-controlled quartz cells. Dark control samples are incubated under the same conditions but shielded from light to assess for any non-photolytic degradation.

-

Sampling and Analysis: Samples are collected from both irradiated and dark control solutions at various time points. The concentration of this compound and its photoproducts are determined by HPLC with radiometric detection. LC-MS is used for the identification of degradates.

-

Data Analysis: The rate of photolysis is calculated from the decline in the parent compound concentration in the irradiated samples, corrected for any degradation in the dark controls. The photolytic half-life (DT₅₀) and quantum yield are determined.

Quantitative Data: Aqueous Photolysis of this compound

| pH | Light Source | Half-life (DT₅₀) (days) | Major Degradates | Reference |

| 7 | Xenon arc lamp (simulating summer sunlight) | 0.5 | Numerous minor degradates | [1][3] |

Note: The photolysis of this compound leads to the formation of a complex mixture of numerous minor degradation products, suggesting cleavage of the macrolide ring[1].

Degradation in Soil

The fate of this compound in the terrestrial environment is primarily governed by microbial degradation under both aerobic and anaerobic conditions.

Aerobic Soil Metabolism

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

-

Test System: Multiple soil types with varying characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used[4]. The soil is typically sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Radiolabeled this compound is applied to the soil surface at a rate relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C or 25°C) in a flow-through system that allows for the trapping of volatile organic compounds and carbon dioxide (CO₂)[5].

-

Sampling and Analysis: Soil samples are collected at various time intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile/water), and the extracts are analyzed by HPLC with radiometric detection to quantify this compound and its metabolites. The unextracted soil portion is analyzed for bound residues through combustion analysis. The volatile traps are also analyzed to determine mineralization (formation of ¹⁴CO₂).

-

Data Analysis: The decline of the parent compound is used to calculate the aerobic soil metabolism half-life (DT₅₀). The formation and decline of major metabolites are also monitored over time.

Quantitative Data: Aerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | Half-life (DT₅₀) (days) | Major Metabolites | Mineralization (% of applied after ~1 year) | Reference |

| Loam | 25 | 21 | N-demethyl-Spinetoram J | 7.5 | [1] |

| Sandy Loam | 20 | 20 | N-demethyl-Spinetoram J | Not specified | [1] |

| Loamy Sand | 10 | 21 | N-demethyl-Spinetoram J | Not specified | [1] |

Note: N-demethyl-Spinetoram J is a major metabolite formed under aerobic soil conditions. Other minor metabolites such as N-demethyl-N-nitroso-spinetoram-J and N-succinyl-spinetoram-J have also been reported[1].

Anaerobic Soil Metabolism

Experimental Protocol: Anaerobic Soil Metabolism Study (Following OECD Guideline 307)

-

Test System and Application: Similar to the aerobic study, radiolabeled this compound is applied to soil samples.

-

Incubation: The treated soil is initially incubated under aerobic conditions for a short period to allow for the establishment of microbial activity. The system is then flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. The incubation continues in the dark at a constant temperature.

-

Sampling and Analysis: Similar to the aerobic study, soil and water phases are sampled over time and analyzed for the parent compound and metabolites.

-

Data Analysis: The degradation half-life (DT₅₀) under anaerobic conditions is calculated.

Quantitative Data: Anaerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | Half-life (DT₅₀) (days) | Major Metabolites | Reference |

| Sandy Loam | Not specified | 203 | N-demethyl-Spinetoram J | [1] |

Note: Degradation of this compound is significantly slower under anaerobic conditions compared to aerobic conditions.

Degradation in Aquatic Systems (Water-Sediment)

The fate of this compound in aquatic environments is studied in water-sediment systems to simulate ponds, ditches, and other water bodies.

Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Following OECD Guideline 308)

-

Test System: Intact water-sediment systems are collected from natural water bodies[6]. The systems are allowed to equilibrate in the laboratory.

-

Test Substance Application: Radiolabeled this compound is typically applied to the water phase.

-

Incubation: The systems are incubated in the dark at a constant temperature. For aerobic studies, the overlying water is aerated. For anaerobic studies, the system is purged with an inert gas. Volatile traps for CO₂ and organic volatiles are used.

-

Sampling and Analysis: At various time intervals, the water and sediment phases are separated and analyzed. The water is analyzed directly, while the sediment is extracted and analyzed for the parent compound and metabolites. The distribution of radioactivity between the water, sediment, and volatile traps is determined to establish a mass balance.

-

Data Analysis: The dissipation half-lives in the total system (water and sediment) and the degradation half-lives in the individual compartments are calculated.

Quantitative Data: Aquatic Metabolism of this compound

Detailed quantitative data from a standard water-sediment study for this compound was not available in the public domain at the time of this review. However, a study in a rice field ecosystem provides some insights.

| Environmental Compartment | Half-life (DT₅₀) (days) | Reference |

| Paddy Water | 0.35 | [7] |

Note: This field study indicates rapid dissipation from the water phase, likely due to a combination of degradation, partitioning to sediment, and uptake by plants.

Degradation Pathways and Metabolites

The degradation of this compound involves several transformation reactions, leading to the formation of various metabolites. The primary degradation pathways include modifications of the forosamine (B98537) sugar, the rhamnose sugar, and cleavage of the macrolide ring.

Major Metabolites of this compound:

-

N-demethyl-Spinetoram J: Formed by the removal of a methyl group from the dimethylamino group on the forosamine sugar.

-

N-formyl-Spinetoram J: Formed by the formylation of the N-demethylated metabolite.

-

3-O-deethyl-Spinetoram J: Results from the removal of the ethyl group from the rhamnose sugar.

-

C9-pseudoaglycone-Spinetoram J: Formed by the cleavage of the rhamnose sugar moiety.

Visualizations

Degradation Pathway of this compound

Caption: Proposed degradation pathways of this compound in the environment.

Experimental Workflow for an Environmental Fate Study

Caption: General experimental workflow for environmental fate studies.

Conclusion

This compound is susceptible to degradation in the environment through a combination of abiotic and biotic processes. Photolysis in water is a rapid degradation route, while hydrolysis is generally slow, particularly at neutral and acidic pH. In soil, microbial metabolism is the primary driver of degradation, with significantly faster rates under aerobic compared to anaerobic conditions. The main metabolic transformations involve N-demethylation and N-formylation of the forosamine sugar, with further degradation leading to the cleavage of the macrolide ring and eventual mineralization. A thorough understanding of these degradation pathways and rates is essential for conducting accurate environmental risk assessments and ensuring the responsible use of spinetoram-based products in agriculture.

References

- 1. fao.org [fao.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Degradation kinetics of the insecticide spinetoram in a rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method for detecting Spinetoram J residues

An LC-MS/MS method provides a sensitive and selective approach for the quantification of Spinetoram J residues in various matrices. Spinetoram, an insecticide, is composed of two primary active ingredients: this compound and Spinetoram L. Due to its widespread use in agriculture, monitoring its residues in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance. This application note details a robust protocol using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

The principle of this method involves extracting this compound from the sample matrix using an organic solvent, followed by a clean-up step to remove interfering components. The purified extract is then injected into an LC-MS/MS system. The liquid chromatography component separates this compound from other compounds, while the tandem mass spectrometer provides highly selective and sensitive detection based on the specific mass-to-charge ratio of the parent ion and its characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM).

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EA) (all LC-MS grade)

-

Water: Deionized or Milli-Q water

-

Reagents: Ammonium acetate, Formic acid

-

Standards: Certified reference material of this compound

-

dSPE Sorbents: Primary Secondary Amine (PSA),

Formulation Development of Spinetoram J for Agricultural Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation development of Spinetoram (B1464634) J, a highly effective insecticide for agricultural applications. Spinetoram is a semi-synthetic derivative of the naturally occurring spinosyns, produced by the fermentation of the soil bacterium Saccharopolyspora spinosa. It is composed of two primary factors, Spinetoram-J and Spinetoram-L, with Spinetoram-J being the major component.[1] This guide outlines the key considerations and experimental procedures for developing stable and efficacious formulations of Spinetoram J.

Overview of this compound and its Mode of Action

Spinetoram exhibits a neurotoxic mode of action in target insect pests. It primarily acts as an allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) and also affects gamma-aminobutyric acid (GABA) receptors in the insect nervous system.[2] This dual action leads to the rapid onset of excitation of the insect's nervous system, resulting in paralysis and subsequent death.[2] Due to its unique mode of action, Spinetoram is a valuable tool for insecticide resistance management programs.[2]

Physicochemical Properties of Spinetoram

A thorough understanding of the physicochemical properties of the active ingredient is fundamental to formulation development.

| Property | Value | Reference |

| Molecular Formula | C42H69NO10 | [3] |

| Molecular Weight | 748.0 g/mol | |

| Physical State | Off-white solid | |

| Water Solubility | pH dependent: 29.1 mg/L (pH 5), 1.63 mg/L (pH 7), 1.98 mg/L (pH 9) | |

| Solubility in Organic Solvents (at 20°C) | Methanol: > 250 g/L, Acetone: > 250 g/L, n-Octanol: 132 g/L, Ethyl acetate: > 250 g/L, Xylene: > 250 g/L, Heptane: 61 g/L | |

| Vapour Pressure (at 20°C) | 5.3 x 10-5 Pa | |

| Partition Coefficient (log Pow) | pH dependent: 2.44 (pH 5), 4.09 (pH 7), 4.22 (pH 9) |

Formulation Types for this compound

Commonly developed formulations for Spinetoram in agriculture include Suspension Concentrates (SC) and Water-Dispersible Granules (WG).

-

Suspension Concentrates (SC): A stable suspension of the solid active ingredient in water. SC formulations are popular due to their ease of handling, lack of dust, and good suspensibility upon dilution.

-

Water-Dispersible Granules (WG): A granular formulation that readily disintegrates and disperses in water to form a sprayable suspension. WG formulations offer advantages in terms of reduced dust exposure for operators and ease of packaging and transportation.

Example Formulation Compositions

While specific proprietary formulations are confidential, the following tables provide a general guide to the types and ranges of ingredients used in SC and WG formulations.

Table 2: Example Composition of a this compound Suspension Concentrate (SC)

| Component | Function | Typical Concentration (% w/w) |

| This compound (Technical) | Active Ingredient | 10.0 - 25.0 |

| Wetting Agent | Facilitates wetting of solid particles | 1.0 - 3.0 |

| Dispersing Agent | Prevents particle agglomeration | 2.0 - 5.0 |

| Antifreeze (e.g., Propylene Glycol) | Prevents freezing at low temperatures | 5.0 - 10.0 |

| Thickener (e.g., Xanthan Gum) | Provides long-term stability | 0.1 - 0.5 |

| Anti-foaming Agent | Prevents foam formation during manufacturing and use | 0.1 - 0.5 |

| Preservative | Prevents microbial growth | 0.1 - 0.3 |

| Water | Carrier | To 100 |

Table 3: Example Composition of a this compound Water-Dispersible Granule (WG)

| Component | Function | Typical Concentration (% w/w) |

| This compound (Technical) | Active Ingredient | 25.0 - 50.0 |

| Wetting Agent | Promotes granule disintegration and wetting | 1.0 - 5.0 |

| Dispersing Agent | Ensures uniform dispersion of particles in water | 5.0 - 10.0 |

| Binder | Provides granule integrity | 1.0 - 5.0 |

| Disintegrant | Facilitates rapid breakdown of granules in water | 2.0 - 10.0 |

| Filler (e.g., Kaolin, Silica) | Carrier/bulking agent | To 100 |

Experimental Protocols for Formulation Development

Preparation of a Suspension Concentrate (SC)

-

Preparation of the Aqueous Phase: In a suitable vessel, combine the required amounts of water, antifreeze, and preservative. Stir until a homogenous solution is formed.

-

Dispersion of Thickener: Slowly add the xanthan gum to the aqueous phase while stirring at high speed to prevent the formation of lumps. Continue stirring until the gum is fully hydrated and the solution has thickened.

-

Preparation of the Mill Base: To the thickened aqueous phase, add the wetting agent and dispersing agent and mix until dissolved. Then, slowly add the technical-grade this compound powder while stirring.

-

Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a D50 of 2-5 µm). Monitor the particle size throughout the milling process.

-

Finalization: After milling, add the anti-foaming agent and stir gently to incorporate.

Preparation of Water-Dispersible Granules (WG)

-

Blending: In a suitable blender, combine the technical-grade this compound, wetting agent, dispersing agent, disintegrant, and filler. Blend until a homogenous powder mixture is obtained.

-

Granulation: Transfer the powder blend to a granulator. Slowly add a fine spray of water or a binder solution while the powder is being agitated. Continue until granules of the desired size and consistency are formed.

-

Drying: Dry the wet granules in a fluid bed dryer until the moisture content is reduced to the desired level (typically <2%).

-

Sieving: Sieve the dried granules to obtain a uniform particle size and remove any oversized or undersized particles.

Quality Control Test Protocols

Objective: To determine the particle size distribution of the active ingredient in the formulation.

Method (Laser Diffraction):

-

Prepare a dispersion of the formulation in a suitable dispersant (e.g., water for SC and WG).

-

Introduce the dispersion into the laser diffraction particle size analyzer.

-

Measure the particle size distribution. The key parameters to record are D10, D50 (median particle size), and D90.

Objective: To determine the ability of the formulation to remain suspended in water after dilution.

Method (CIPAC MT 161):

-

Prepare a 250 mL solution of the formulation in standard hard water at the recommended dilution rate in a graduated cylinder.

-

Invert the cylinder 30 times and allow it to stand for 30 minutes in a water bath at 30°C.

-

Carefully siphon off the top 225 mL of the suspension.

-

Determine the concentration of this compound in the remaining 25 mL by a suitable analytical method (e.g., HPLC).

-

Calculate the percentage suspensibility.

Objective: To detect the presence of oversized particles that could block spray nozzles.

Method (CIPAC MT 167):

-

Prepare a slurry of a known amount of the formulation in water.

-

Pour the slurry through a sieve of a specified mesh size (e.g., 75 µm).

-

Rinse the sieve with water until the washings are clear.

-

Dry the sieve and weigh the residue retained.

-

Calculate the percentage of material retained on the sieve.

Objective: To predict the long-term stability of the formulation.

Method:

-

Store samples of the formulation in their commercial packaging at an elevated temperature (e.g., 54°C for 14 days).

-

After the storage period, allow the samples to return to room temperature.

-

Visually inspect the samples for any changes in appearance, such as phase separation, crystal growth, or caking.

-

Re-test the key physicochemical properties (e.g., active ingredient content, particle size, suspensibility) and compare the results with the initial values.

Data Presentation

Table 4: Physicochemical Properties of this compound Formulations

| Formulation Type | Active Ingredient Content (%) | pH (1% dilution) | Particle Size (D50, µm) | Suspensibility (%) | Wet Sieve Residue (75 µm, %) |

| 10% SC (Example 1) | 10.2 | 6.8 | 3.5 | > 95 | < 0.1 |

| 10% SC (Example 2) | 10.1 | 7.1 | 4.2 | > 92 | < 0.1 |

| 25% WG (Example 1) | 25.3 | 8.5 | 5.1 | > 90 | < 0.2 |

| 25% WG (Example 2) | 24.9 | 8.2 | 4.8 | > 93 | < 0.2 |

Table 5: Accelerated Storage Stability of a 10% this compound SC Formulation (Stored at 54°C for 14 days)

| Parameter | Initial Value | After 14 Days | % Change |

| Active Ingredient Content (%) | 10.2 | 10.1 | -0.98% |

| pH (1% dilution) | 6.8 | 6.7 | -1.47% |

| Particle Size (D50, µm) | 3.5 | 3.8 | +8.57% |

| Suspensibility (%) | 96 | 94 | -2.08% |

Visualizations

Caption: Mode of action of this compound in insects.

Caption: General workflow for agrochemical formulation development.

References

Application Note: High-Recovery QuEChERS Method for Spinetoram J Extraction from Soil Samples for LC-MS/MS Analysis

Abstract

This application note details a robust and efficient method for the extraction of Spinetoram J from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. Spinetoram, a mixture of the active ingredients this compound and Spinetoram L, is a widely used insecticide.[1][2] Monitoring its residues in soil is crucial for environmental assessment. The described method employs an ethyl acetate (B1210297) extraction followed by a dispersive solid-phase extraction (dSPE) cleanup with a combination of primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents.[1][2] The final determination is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating high recovery and sensitivity.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Soil is a complex matrix, making the extraction of pesticide residues challenging due to strong interactions between the analytes and soil components.[1] The QuEChERS method has become a popular choice for multi-residue pesticide analysis in various matrices due to its simplicity, speed, and low solvent consumption.[1] This note provides a specific and validated protocol for the extraction of this compound from soil, a critical component of the insecticide Spinetoram.[1] The method has been validated for its accuracy, precision, and linearity, ensuring reliable quantification of this compound residues.[1]

Experimental Protocol

This protocol is adapted from a validated method for the analysis of Spinetoram in soil.[1]

1. Sample Preparation and Extraction

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.

-

Add 10 mL of ethyl acetate to the tube.

-

Homogenize the sample for 2 minutes at 10,000 rpm.

-

Add 5 g of anhydrous sodium sulfate (B86663) (Na₂SO₄) and 1 g of sodium chloride (NaCl) to the tube.

-

Vortex for 1 minute to induce phase separation.

-

Centrifuge the sample at 5,000 rpm for 10 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer 4 mL of the upper ethyl acetate layer (supernatant) into a 15 mL centrifuge tube.

-

Add a mixture of dSPE sorbents: primary secondary amine (PSA), C18, and graphitized carbon black (GCB).

-

Vortex the tube for 1 minute to ensure thorough mixing.

-

Centrifuge at high speed for 5 minutes.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The final determination of this compound is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1]

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | |

| Column | Symmetry C18 (5 µm; 2.1 × 100 mm) |

| Mobile Phase A | Methanol/Water (10/90, v/v) with 5 mM ammonium (B1175870) acetate |

| Mobile Phase B | Methanol/Water (90/10, v/v) with 5 mM ammonium acetate |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 20 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The method was validated according to the SANTE 11312/2021 guidelines.[1]

Table 2: Method Validation Data for this compound in Soil

| Parameter | Value |

| Linearity (r²) | ≥0.99 |

| Limit of Quantification (LOQ) | 7.5 ng/g |

| Limit of Detection (LOD) | Calculated as a signal-to-noise ratio of 3 |

| Precision (HorRat at 25 ng/g) | < 0.5 |

Table 3: Recovery of this compound in Soil at Different Spiking Levels

| Spiking Level (ng/g) | Average Recovery (%) |

| 25 | >85% |

| 50 | >85% |

| 100 | >85% |

The recovery of spinosyns was found to be more than 85% at these spiking levels.[1]

Experimental Workflow Diagram

Caption: QuEChERS workflow for this compound extraction from soil.

References

- 1. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Gly… [ouci.dntb.gov.ua]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Spinetoram J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of Spinetoram (B1464634) J using High-Performance Liquid Chromatography (HPLC). Spinetoram, an insecticide, is comprised of two active ingredients: Spinetoram J and Spinetoram L, with the former being the major component in an approximate 3:1 ratio.[1][2][3] This application note details the established methodologies for the quantitative determination of this compound in various matrices, including agricultural products and formulated commercial products. The protocols outlined herein are intended to provide a robust framework for researchers and analytical scientists.

Introduction

Spinetoram is a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa.[1][3] Its efficacy in controlling a wide range of insect pests has led to its widespread use in agriculture. Consequently, sensitive and reliable analytical methods are crucial for residue monitoring in food products and for quality control in formulated products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the predominant analytical technique for the determination of this compound. This document outlines a standard HPLC method, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is contingent on the matrix being analyzed.

For Formulated Products (e.g., TC, SC, WG, DT formulations):

A straightforward dilution protocol is typically employed.

-

Accurately weigh a sufficient amount of the sample to contain approximately 40 mg of spinetoram into a 100 mL volumetric flask.

-

Add 10.0 mL of purified water and briefly swirl to disperse the sample.

-

Add 50 mL of methanol (B129727) and shake until the sample is completely dissolved.

-

Bring the flask to volume with methanol and mix thoroughly.

-

Filter the resulting solution through a 0.45 µm nylon syringe filter prior to HPLC analysis. Discard the initial few drops of the filtrate.

For Food and Environmental Matrices (e.g., fruits, vegetables, honey, soil):

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly utilized for extraction and cleanup.

-

Homogenize a representative sample of the matrix.

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and then centrifuge.

-

Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (dSPE) cleanup.

-

Add the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences.

-

Vortex for 30 seconds and then centrifuge.

-

Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for HPLC analysis.

HPLC Instrumentation and Conditions

The following are typical HPLC conditions for the analysis of this compound.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 series or equivalent |

| Column | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) or equivalent C18 column |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate in water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.75 mL/min |

| Column Temperature | Ambient or controlled at 25-45°C |

| Injection Volume | 10-20 µL |

| Detector | Diode Array Detector (DAD) or UV Detector |

| Detection Wavelength | 250 nm |

Isocratic Elution Example: A mobile phase composition of 92% Acetonitrile and 8% 10 mM Ammonium Acetate can be used.

Gradient Elution Example: A gradient program may be necessary to resolve this compound and L from matrix interferences in complex samples.

Standard Preparation and Calibration

-

Prepare a stock solution of this compound analytical standard in a suitable solvent such as acetonitrile or methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

The linearity of the method should be assessed, with a correlation coefficient (r²) of ≥ 0.99 being desirable.

Data Presentation

The following tables summarize quantitative data for the HPLC analysis of this compound from various studies.

Table 1: Method Validation Parameters for this compound Analysis

| Parameter | Value | Matrix | Reference |

| Linearity Range | 200-1000 µg/mL | Suspension Concentrate | |

| Correlation Coefficient (r²) | ≥ 0.999 | Suspension Concentrate | |

| Limit of Quantification (LOQ) | 0.3-1.2 µg/kg | Honey | |

| Limit of Detection (LOD) | 0.1-0.3 µg/kg | Honey | |

| Recovery | 82% - 95% | Honey | |

| Recovery | 99.9% | Suspension Concentrate | |

| Precision (RSD) | < 9% | Honey |

Table 2: Residue Analysis Data for Spinetoram in Tomato

| Time After Treatment | Residue Level (mg/kg) | Reference |

| 1 hour | 1.087 | |

| 1 day | 0.809 | |

| 3 days | 0.511 | |

| 5 days | 0.148 | |

| 7 days | 0.099 | |

| 10 days | 0.07 | |

| 15 days | 0.04 | |

| 21 days | Not Detected (<0.03) |

Visualizations

Diagram 1: General Workflow for HPLC Analysis of this compound

Caption: Workflow for this compound analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in both formulated products and complex matrices. The provided protocols for sample preparation and HPLC conditions, along with the summarized performance data, offer a solid foundation for method implementation and validation in a research or quality control setting. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

Spinetoram J: Application Notes and Protocols for the Control of Thrips and Leafminers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram (B1464634), a member of the spinosyn class of insecticides, is a semi-synthetic derivative of Saccharopolyspora spinosa fermentation products.[1] It is a mixture of two active ingredients, spinetoram-J and spinetoram-L.[2] This insecticide has demonstrated high efficacy against a broad spectrum of insect pests, including various species of thrips and leafminers.[1] Its unique mode of action involves the disruption of the insect nervous system, making it a valuable tool in insecticide resistance management programs.[1] This document provides detailed application notes and experimental protocols for the use of Spinetoram J in controlling thrips and leafminers, targeted at research and development professionals.

Mode of Action

Spinetoram acts on the insect's nervous system by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors.[1] It binds to a unique site on the nAChR, distinct from other nicotinic agonists like neonicotinoids, leading to allosteric activation of the receptor. This results in the prolonged opening of ion channels, causing hyperexcitation of the insect's nervous system, leading to involuntary muscle contractions, paralysis, and eventual death. Its effect on GABA receptors further contributes to its insecticidal activity.

Data Presentation

Efficacy of Spinetoram Against Thrips

| Target Pest | Crop | Application Rate (g a.i./ha) | Efficacy/Observations | Reference |

| Thrips palmi | Watermelon | 54 - 63 | 90.87% - 91.14% reduction in population. | |

| Frankliniella fusca (Tobacco thrips) | Cotton | 13.0 - 26.0 | Provided control comparable to commercial standards under moderate infestation. More sensitive to spinetoram than spinosad at equivalent rates. | |

| Onion thrips | Cotton | 13.0 | Efficacy confirmed in commercial scale plots when combined with a surfactant. | |

| Citrus thrips (Scirtothrips citri, S. dorsalis) | Sweet Orange | 36 | Most effective treatment, with the lowest thrip population (0.80-1.60 thrips/shoot). | |

| Thrips on Grape | Grape | 300 - 375 | Significantly reduced thrips population compared to thiamethoxam (B1682794) and spinosad. | |

| Thrips tabaci | Cotton | 24 - 45 | Significantly lower thrips populations compared to control. | |

| Megalurothrips usitatus | Cowpea | 750 mL/ha (60 g/L formulation) | Mortality rates of 66.98% of populations exceeded 80%. |

Efficacy of Spinetoram Against Leafminers

| Target Pest | Crop | Application Rate (g a.i./ha) | Efficacy/Observations | Reference |

| Liriomyza trifolii | Watermelon | 54 - 63 | 41.10% - 42.93% reduction in leaf infestation. | |

| Liriomyza trifolii | Pepper | Not specified | Reduced leafminer density, though efficacy was lower than novaluron (B1679983) in the same study. | |

| Liriomyza sativae | Various | Not specified | Demonstrates superior insecticidal activity against young larvae and adults. | |

| Liriomyza huidobrensis | Potato | 50 | Showed a 79.00% reduction in leaf miner damage in one study. |

Experimental Protocols

Laboratory Bioassay: Leaf Dip Method for Thrips and Leafminers

This protocol is adapted from methodologies used for insecticide bioassays.

Objective: To determine the dose-response of this compound against thrips or leafminer adults and larvae.

Materials:

-

This compound technical grade or formulated product

-

Acetone (for stock solution)

-

Distilled water

-

Triton X-100 or similar non-ionic surfactant (0.01%)

-

Host plant leaves (e.g., cabbage, bean, cotton)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Fine camel hair brush

-

Micropipettes

-

Beakers and flasks for dilutions

-

Vortex mixer

-

Fume hood

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a known weight of the active ingredient in acetone.

-

Store the stock solution in a sealed glass container at 4°C.

-

-

Preparation of Test Solutions:

-

Prepare a series of dilutions from the stock solution using distilled water containing 0.01% Triton X-100 to achieve the desired concentrations for the bioassay. A typical range for initial screening might be 0.1, 1, 10, 50, and 100 ppm.

-

A control solution of distilled water with 0.01% Triton X-100 should also be prepared.

-

-

Leaf Disc Preparation:

-

Excise leaf discs of a uniform size (e.g., 5 cm diameter) from fresh, untreated host plant leaves.

-

-

Treatment Application:

-

Individually dip each leaf disc into a test solution for 10-30 seconds with gentle agitation to ensure complete coverage.

-

Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface in a fume hood.

-

-

Insect Infestation:

-

Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.

-

Place one treated and dried leaf disc in each Petri dish.

-

Using a fine camel hair brush, carefully transfer a known number of test insects (e.g., 20 adult thrips or 15 leafminer larvae) onto the leaf disc in each Petri dish.

-

Seal the Petri dishes with parafilm or a ventilated lid.

-

-

Incubation and Assessment:

-

Incubate the Petri dishes at a constant temperature and photoperiod (e.g., 25 ± 2°C, 16:8 L:D).

-

Assess insect mortality at 24, 48, and 72 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Calculate the lethal concentrations (e.g., LC50, LC90) using probit analysis.

-

Field Trial Protocol for Efficacy Evaluation

This protocol provides a general framework for conducting field trials to evaluate the efficacy of this compound.

Objective: To evaluate the field performance of this compound in controlling thrips and leafminer populations under real-world agricultural conditions.

Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

-

Plot Size: Appropriate for the crop and application equipment (e.g., 5m x 6m).

-

Treatments:

-

This compound at various application rates (e.g., 36, 45, 54, 63 g a.i./ha).

-

A standard insecticide product for comparison.

-

An untreated control (water spray).

-

Procedure:

-

Site Selection and Plot Establishment:

-

Select a field with a history of thrips or leafminer infestation.

-

Establish plots according to the experimental design, ensuring buffer zones between plots to minimize spray drift.

-

-

Pre-Treatment Assessment:

-

One day before the first application, conduct a pre-treatment count of the target pest population in each plot to ensure a uniform distribution.

-

For Thrips: Count the number of thrips (adults and nymphs) per leaf, flower, or shoot on a predetermined number of plants per plot (e.g., 10 plants).

-

For Leafminers: Count the number of active mines or larvae per leaf on a predetermined number of plants per plot. Calculate the percentage of infested leaves.

-

-

Insecticide Application:

-

Apply the treatments using a calibrated sprayer (e.g., backpack sprayer) to ensure uniform coverage of the plant foliage.

-

The spray volume will depend on the crop and its stage of growth.

-

The timing of application should be based on the pest's life cycle and economic thresholds. Typically, two sprays are applied at a 10-15 day interval.

-

-

Post-Treatment Assessment:

-

Conduct pest population assessments at regular intervals after each application (e.g., 3, 7, 10, and 14 days after treatment).

-

Use the same sampling methodology as the pre-treatment assessment.

-

-

Phytotoxicity Assessment:

-

Visually assess the treated plants for any signs of phytotoxicity, such as leaf burn, chlorosis, or stunting, at regular intervals after application.

-

-

Yield Data Collection:

-

At the end of the trial, harvest the crop from a designated area within each plot and record the yield.

-

-

Data Analysis:

-

Analyze the pest count data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

Calculate the percentage reduction in the pest population for each treatment compared to the untreated control using Henderson's or a similar formula.

-

Analyze the yield data to determine the impact of the treatments on crop production.

-

Visualizations

Caption: Mode of action of this compound on the insect nervous system.

Caption: Workflow for a leaf dip laboratory bioassay.

Caption: Workflow for a field trial to evaluate insecticide efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Semi-synthesis of Spinetoram J

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the semi-synthesis of Spinetoram (B1464634) J, with a focus on improving yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

| Issue / Question | Potential Causes | Recommended Solutions |

| Low yield during the hydrolysis of 5,6-dihydro spinosyn A to produce the aglycone. | Incorrect acid concentration or reaction time. The C9 glycosidic bond is more stable than the C17 glycosidic bond under weak sulfuric acid conditions, but strong acidic conditions are needed for complete hydrolysis.[1] | Ensure precise control of sulfuric acid concentration. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time for complete hydrolysis without significant degradation of the aglycone. |

| Poor yield in the glycosylation step to introduce the 3-O-ethyl-2,4-di-O-methylrhamnose moiety. | Inefficient activation of the glycosyl donor. Suboptimal reaction temperature or catalyst. | Ensure the glycosyl donor is properly activated. Optimize the reaction conditions, including temperature and the choice and amount of catalyst (e.g., TMSOTf), to facilitate efficient glycosylation. |

| Formation of multiple byproducts during the semi-synthesis. | Non-selective reactions due to similar reactivity of hydroxyl groups. Inadequate purification of intermediates. | Employ a "self-protection" strategy where 3-O-ethyl-2,4-di-O-methylrhamnose acts as both a reactant and a protecting group for the C17-OH.[1][2][3] This can reduce the number of synthetic steps and simplify operations.[1] Ensure rigorous purification of all intermediates at each step to prevent the carry-over of impurities that could interfere with subsequent reactions. |

| Difficulty in the selective hydrogenation of the 5,6-double bond. | Inappropriate catalyst or reaction conditions leading to over-reduction or incomplete reaction. | Use a 10% Pd/C catalyst under mild conditions to achieve chemoselective hydrogenation of the 5,6-double bond. |

| Overall low yield of the final Spinetoram J product. | Cumulative losses at each step of a multi-step synthesis. Suboptimal reaction conditions throughout the process. | An improved semi-synthesis based on a self-protection strategy can significantly reduce the number of synthetic steps and costs, thereby improving the overall yield. Each step should be individually optimized for concentration, temperature, and reaction time. |

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the semi-synthesis of this compound, and why is it chosen?

A1: The most common starting material for the semi-synthesis of this compound is spinosyn A. Spinosyn A is chosen due to its structural similarity to this compound and its relatively high fermentation productivity, which makes it a cost-effective precursor.

Q2: What are the key steps in the semi-synthesis of this compound from spinosyn A?

A2: A common semi-synthetic route involves several key transformations:

-

Selective hydrogenation of the 5,6-double bond of spinosyn A to yield 5,6-dihydro spinosyn A.

-

Hydrolysis of 5,6-dihydro spinosyn A to obtain the aglycone (the core tetracyclic structure) and the sugar moieties.

-

Synthesis of the custom sugar, 3-O-ethyl-2,4-di-O-methylrhamnose.

-

Sequential glycosylation of the aglycone at the C9 and C17 positions with the appropriate sugar molecules, often involving protection and deprotection steps.

Q3: Can the number of steps in the semi-synthesis be reduced to improve yield?

A3: Yes, an improved semi-synthesis using a "self-protection" strategy has been developed. In this approach, 3-O-ethyl-2,4-di-O-methylrhamnose serves as both the glycosylation donor for the C9-OH group and as a temporary protecting group for the C17-OH group. This strategy significantly reduces the number of synthetic steps and simplifies the overall process, leading to potentially higher yields and lower costs.

Q4: What are some critical parameters to control during the synthesis?

A4: Critical parameters include the concentration of reagents (especially acids and catalysts), reaction temperature, and reaction time for each step. For instance, the selective hydrolysis of glycosidic bonds is highly dependent on the acid concentration. Similarly, the efficiency of glycosylation reactions is sensitive to the type and amount of catalyst used.

Experimental Protocols

Protocol 1: Improved Semi-synthesis of this compound using a Self-Protection Strategy

This protocol is based on the work of Zhang et al. and utilizes a self-protection strategy to streamline the synthesis.

Step 1: Preparation of 5,6-dihydrospinosyn A

-

Dissolve spinosyn A in a suitable solvent (e.g., methanol).

-

Add a catalyst, such as 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere at a controlled pressure and temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the catalyst and concentrate the filtrate to obtain 5,6-dihydrospinosyn A.

Step 2: Hydrolysis to Aglycone

-

Treat 5,6-dihydrospinosyn A with a strong acid (e.g., sulfuric acid) in an appropriate solvent.

-

Heat the mixture to facilitate the hydrolysis of both sugar moieties.

-

Neutralize the reaction mixture and extract the aglycone using an organic solvent.

-

Purify the aglycone using column chromatography.

Step 3: Glycosylation with 3-O-ethyl-2,4-di-O-methylrhamnose (Self-Protection Step)

-

React the aglycone with an activated form of 3-O-ethyl-2,4-di-O-methylrhamnose in the presence of a suitable catalyst. This step attaches the rhamnose derivative to both the C9-OH and C17-OH groups.

-

Purify the resulting intermediate.

Step 4: Selective Removal and Final Glycosylation

-

Selectively remove the 3-O-ethyl-2,4-di-O-methylrhamnose from the C17-OH position under controlled conditions.

-

Glycosylate the now-free C17-OH with D-forosamine.

-

Purify the final product, this compound, using chromatographic techniques.

Visualizations

Caption: Workflow for the improved semi-synthesis of this compound.

Caption: Key factors and strategies for improving this compound yield.

References

- 1. Semi-synthesis and insecticidal activity of this compound and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Semi-synthesis and insecticidal activity of this compound and its D-forosamine replacement analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Reducing photolysis and microbial degradation of Spinetoram J

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photolysis and microbial degradation of Spinetoram J during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways: photolysis, which is degradation caused by exposure to light, and microbial degradation, which is the breakdown of the compound by microorganisms in environments like soil and water.[1]

Q2: How can I minimize photodegradation of my this compound samples?

A2: To minimize photodegradation, it is crucial to protect your samples from light, especially UV radiation. This can be achieved by working in a dark room or under amber light, storing solutions in amber vials, and wrapping experimental setups with aluminum foil. For formulations, incorporating UV absorbers or using microencapsulation techniques can significantly enhance photostability.[2][3][4][5]

Q3: What environmental factors influence the microbial degradation of this compound?

A3: The rate of microbial degradation of this compound is significantly influenced by several environmental factors, including soil type, organic matter content, temperature, and pH. Generally, microbial activity and subsequent degradation increase with warmer temperatures and in neutral to slightly alkaline pH conditions.

Q4: Can I inhibit microbial degradation in my soil-based experiments to study other effects?

A4: Yes, to isolate the effects of other factors from microbial degradation in soil studies, you can sterilize the soil prior to the experiment. Common soil sterilization methods include autoclaving, gamma irradiation, or treatment with chemical agents like mercuric chloride. However, it is important to be aware that sterilization methods can alter the physical and chemical properties of the soil.

Q5: What are the expected half-lives for Spinetoram in different environmental matrices?

A5: The half-life of Spinetoram can vary significantly depending on the environmental conditions. For instance, in a rice field ecosystem, the half-life in paddy water has been reported to be as short as 0.35 days, while in the soil of the same system, it can be around 6.8 days. In other studies, the half-life of Spinetoram in cauliflower was found to be up to 4.85 days.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in aqueous solution during experiments.

| Possible Cause | Troubleshooting Step |

| Photodegradation | 1. Ensure all experimental work is conducted under light-protected conditions (e.g., amber glassware, foil wrapping).2. If possible, work in a room with UV-filtered light or red light.3. For prolonged experiments, consider adding a photostabilizer or UV absorber to your formulation, if compatible with your experimental goals. |

| Microbial Contamination | 1. Use sterile, deionized water and glassware for all solutions.2. Filter-sterilize your this compound solution if it is not possible to autoclave.3. If working with non-sterile aqueous matrices, consider conducting a parallel experiment with a sterilized control to quantify the extent of microbial degradation. |

| Hydrolysis | 1. Maintain the pH of your aqueous solution within a stable range, as extreme pH values can accelerate hydrolysis. Spinosyns have been shown to degrade more slowly in acidic aqueous solutions compared to basic ones. |

Issue 2: Inconsistent this compound degradation rates in soil experiments.

| Possible Cause | Troubleshooting Step |

| Variable Microbial Activity | 1. Homogenize your soil sample thoroughly before starting the experiment to ensure a uniform distribution of microorganisms.2. Control the soil moisture content and temperature across all replicates, as these factors significantly impact microbial activity. 3. If comparing different treatments, ensure the soil for all experimental units is from the same source and has been handled identically. |

| Inconsistent Light Exposure | 1. If studying photolysis on the soil surface, ensure a consistent light source and intensity for all samples. 2. For experiments focusing solely on microbial degradation, keep the soil samples in the dark to prevent photolysis. |

| Differences in Soil Composition | 1. Characterize your soil before the experiment, noting the pH, organic matter content, and texture. These factors can influence the extent of this compound adsorption and bioavailability to microbes. |

Data on Reducing Degradation of Spinosyns

The following tables summarize quantitative data on strategies to reduce the degradation of spinosyns, including Spinosad, a close structural analog of this compound.

Table 1: Effectiveness of UV Absorbers on Pesticide Recovery

| Pesticide | UV Absorber | Increased Recovery (%) | Reference |

| Disulfoton | Water-soluble quaternary ammonium (B1175870) UV absorbers (QAUVAs) | 22-26 | |

| Azadirachtin | Suitable UV absorbers | 24 | |

| Chlorpyrifos | Suitable UV absorbers | 30 |

Table 2: Impact of Microencapsulation on Spinosad Stability

| Formulation | Condition | Outcome | Reference |

| Spinosad@MSNs-PLA | - | Improved photostability | |

| Spinosad in biodegradable microspheres | Aqueous suspension | Maintained toxicity for 17 days, compared to 13 days for non-encapsulated | |

| Spinosad in chitosan/sodium lignosulfonate microparticles | - | Increased photostability |

Table 3: Half-life of Spinosad under Different Light Conditions

| Matrix | Light Source | Half-life | Reference |

| Aqueous Solution | Summer Sunlight | 1-2 days | |

| Aqueous Solution | UV Light | 1.6 hours | |

| Soil Surface | - | 9-10 days |

Experimental Protocols

Protocol 1: Evaluation of Photodegradation Reduction

This protocol is based on the principles outlined in OECD Guideline 316 for phototransformation of chemicals in water.

Objective: To assess the effectiveness of a UV absorber in reducing the photodegradation of this compound in an aqueous solution.

Materials:

-

This compound analytical standard

-

UV absorber of choice

-

HPLC-grade acetonitrile (B52724) and water

-

Quartz tubes

-

A light source simulating natural sunlight (e.g., xenon arc lamp)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare two sets of aqueous solutions in quartz tubes:

-

Test Group: this compound solution with the UV absorber at the desired concentration.

-

Control Group: this compound solution without the UV absorber.

-

-

Prepare a "dark control" for both the test and control groups by wrapping the quartz tubes in aluminum foil.

-

-

Irradiation:

-

Place the unwrapped quartz tubes in a photostability chamber equipped with a xenon arc lamp.

-

Place the dark control tubes alongside the irradiated tubes.

-

Maintain a constant temperature throughout the experiment.

-

-

Sampling:

-

Collect samples from each tube at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the concentration of this compound in each sample using a validated HPLC-MS/MS method.

-

-

Data Analysis:

-

Calculate the degradation rate and half-life of this compound in both the test and control groups.

-

Compare the degradation rates to determine the efficacy of the UV absorber.

-

Protocol 2: Evaluation of Microbial Degradation Reduction in Soil

This protocol is adapted from OECD Guideline 307 for aerobic and anaerobic transformation in soil.

Objective: To determine the impact of soil sterilization on the degradation rate of this compound.

Materials:

-

This compound analytical standard

-

Fresh soil sample, sieved

-

Autoclave

-

Incubation chambers

-

Acetonitrile and other solvents for extraction

-